4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde

Description

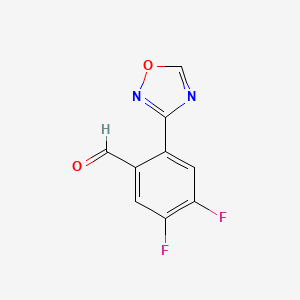

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 1,2,4-oxadiazole heterocycle at the ortho position of the benzene ring. The compound’s structure combines electron-withdrawing fluorine substituents (at positions 4 and 5) with the electron-deficient 1,2,4-oxadiazole ring, which collectively influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H4F2N2O2 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde |

InChI |

InChI=1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H |

InChI Key |

SKAFJWZJPAVMTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C2=NOC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the reaction of a suitable benzaldehyde derivative with an amidoxime in the presence of a dehydrating agent. One common method involves the treatment of 4,5-difluorobenzaldehyde with an amidoxime using carbonyl diimidazole (CDI) in toluene as a solvent . The reaction is carried out under reflux conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit caspase-3, an enzyme involved in apoptosis, thereby exhibiting anticancer activity . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Fluorinated vs. Non-Fluorinated Benzaldehydes

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 876316-27-7): This analog lacks fluorine substituents but includes a methyl group on the oxadiazole ring. The methyl group introduces steric bulk and electron-donating effects, reducing the electrophilicity of the aldehyde group compared to the fluorinated target compound. This difference is reflected in their melting points: the methyl-substituted analog melts at 133–135°C , while the fluorinated derivative likely has a higher melting point due to stronger dipole-dipole interactions from fluorine atoms .

- Benzaldehyde (Table 1, entry 4 in ): In reduction reactions with ethylenediamine borane (EDAB), benzaldehyde achieves a 93% yield of phenylmethanol under standard conditions.

Oxadiazole Ring Variations

- 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzaldehyde (): This compound features a partially saturated oxadiazole ring, which reduces aromaticity and may decrease thermal stability compared to the fully unsaturated oxadiazole in the target compound. The dihydro-oxadiazole derivative is less likely to participate in π-π stacking interactions, a critical factor in crystal packing or ligand-receptor binding .

Reactivity in Aldehyde-Specific Reactions

The aldehyde group in the target compound exhibits distinct behavior compared to ketones and other aldehydes:

- Reduction Efficiency: Aldehydes are reduced faster than ketones under EDAB conditions. For example, benzaldehyde (93% yield) outperforms acetophenone (68% yield) in alcohol production . The electron-withdrawing fluorine and oxadiazole substituents in the target compound may further polarize the carbonyl group, enhancing its reactivity in reduction or condensation reactions.

- Condensation Reactions: In reactions with amino-triazoles (e.g., ), substituted benzaldehydes require glacial acetic acid and reflux conditions.

Physical and Spectroscopic Properties

| Compound Name | Melting Point (°C) | Molecular Weight | Key Substituents |

|---|---|---|---|

| 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde | Not reported | 232.19 (calc.) | 4,5-F₂, 1,2,4-oxadiazole |

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 133–135 | 188.18 | 3-Me, 1,2,4-oxadiazole |

| 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzaldehyde | Not reported | 232.19 (calc.) | Dihydro-oxadiazole |

Notes: The fluorinated compound’s higher molecular weight and polarity suggest increased solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogs .

Biological Activity

4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde is a unique chemical compound characterized by its molecular structure, which includes a benzaldehyde moiety and an oxadiazole ring. Its molecular formula is C9H6F2N2O and it has a molecular weight of 210.14 g/mol. The presence of two fluorine atoms at the 4 and 5 positions enhances its chemical properties, making it a promising candidate for various biological applications, particularly in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-difluorobenzaldehyde with an amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole. This reaction is often conducted in toluene under reflux conditions to facilitate the formation of the oxadiazole ring.

Biological Activity

The compound exhibits notable biological activities that have been explored in various studies:

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds, including this compound, possess anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant activity against human colon cancer cell lines (HCT116), with IC50 values indicating effective potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound also shows potential antimicrobial properties. Studies have reported broad-spectrum activity against various pathogens, including bacteria and fungi. The oxadiazole ring is known to enhance the antimicrobial efficacy of the compound by interacting with microbial enzymes or disrupting cellular processes .

Agricultural Applications

In agricultural contexts, derivatives of this compound exhibit nematocidal and antifungal activities. This makes them valuable in developing new agrochemicals aimed at controlling crop diseases and pests.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Protein Binding : Interaction studies using techniques like surface plasmon resonance have shown that this compound binds effectively to certain proteins or enzymes involved in cancer progression and microbial resistance.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer metabolism or microbial survival pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL)benzaldehyde | Trifluoromethyl group | Enhanced lipophilicity | High antimicrobial activity |

| 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL)benzoic acid | Carboxylic acid group | Different reactivity profile | Moderate anticancer activity |

| 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-YL]benzaldehyde | Morpholine substitution | Potential radiopharmaceutical applications | Anticancer activity in specific cell lines |

Case Studies

Several case studies highlight the effectiveness of this compound:

- In Vitro Anticancer Study : A study evaluated the compound's effects on HCT116 cells and found an IC50 value significantly lower than that of doxorubicin (IC50 = 18.76 μM), indicating promising anticancer potential .

- Antimicrobial Efficacy : Another study tested various derivatives against bacterial strains such as E. coli and S. aureus, revealing that certain modifications enhanced their antimicrobial potency compared to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.